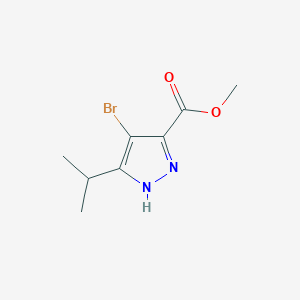

methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

Description

BenchChem offers high-quality methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl 4-bromo-5-propan-2-yl-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-4(2)6-5(9)7(11-10-6)8(12)13-3/h4H,1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSRGZZMUJBCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=NN1)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physiochemical and Synthetic Profiling of Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

A Comprehensive Whitepaper for Drug Discovery and Chemical Development

Executive Summary

In modern medicinal chemistry and agrochemical development, the pyrazole ring represents a privileged scaffold due to its robust stability, hydrogen-bonding capacity, and favorable pharmacokinetic profile [1]. Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS: 1290937-43-7) stands out as a highly versatile, multi-functional building block.

As an application scientist, I approach this molecule not just as a static structure, but as a dynamic system of orthogonal reactive sites. The combination of a C4-bromine atom, a C3-methyl ester, an N1-proton, and a sterically demanding C5-isopropyl (propan-2-yl) group provides a highly programmable template for synthesizing complex kinase inhibitors, allosteric modulators, and advanced materials [2]. This whitepaper provides an in-depth analysis of its physiochemical properties, mechanistic reactivity, and field-proven, self-validating protocols for its functionalization.

Physiochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of this scaffold is critical for predicting its behavior in both the reaction flask and biological systems. The isopropyl group contributes significantly to the molecule's lipophilicity, directly influencing solubility and bioavailability, while the bromine atom provides a heavy-atom effect useful in X-ray crystallography [2].

Quantitative Data Summary

The following table synthesizes the core physiochemical parameters of the molecule, providing the rationale for its utility in Fragment-Based Lead Discovery (FBLD).

| Property | Value | Analytical / Synthetic Significance |

| CAS Registry Number | 1290937-43-7 | Primary identifier for procurement and regulatory compliance [3]. |

| Molecular Formula | C8H11BrN2O2 | Mass spectrometry yields a distinct 1:1 M/(M+2) isotope pattern. |

| Molecular Weight | 247.09 g/mol | Falls perfectly within the optimal range (<300 Da) for FBLD. |

| Topological PSA | ~55.0 Ų | Indicates excellent theoretical cell membrane permeability. |

| Calculated LogP | 2.4 – 2.8 | Balanced lipophilicity, suitable for oral drug formulations. |

| H-Bond Donors / Acceptors | 1 / 4 | Provides critical interaction points for kinase hinge region binding. |

Tautomerism and Regioselectivity

A critical structural dynamic of this molecule is its annular tautomerism. In solution, the proton rapidly exchanges between the N1 and N2 positions. Because the pyrazole is asymmetrically substituted—flanked by an electron-withdrawing ester and an electron-donating (via hyperconjugation) isopropyl group—the tautomeric populations are unequal. This electronic imbalance dictates the regioselectivity during N-alkylation, often necessitating careful chromatographic separation and 2D-NMR (NOESY/HMBC) validation to confirm the exact site of functionalization.

Mechanistic Reactivity & Synthetic Strategy

The true value of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate lies in its orthogonal reactivity. Each functional group can be addressed independently without cross-interference, provided the correct catalytic and thermodynamic conditions are applied.

Figure 1: Divergent workflows leveraging orthogonal reactivity of the pyrazole scaffold.

Experimental Protocols (Self-Validating Systems)

To ensure high scientific integrity, the following methodologies are designed not just as a list of steps, but as self-validating systems. Causality is explained for every critical reagent choice.

Protocol A: Sterically Demanding Suzuki-Miyaura Coupling at C4

Objective: Functionalize the C4 position with an aryl boronic acid while leaving the C3 ester intact. Causality & Design: The C4-Br is heavily sterically shielded by the adjacent propan-2-yl group. Standard catalysts like Pd(PPh3)4 often stall at the oxidative addition step or suffer from competitive protodebromination. We utilize XPhos Pd G3 , a precatalyst that rapidly generates a highly active, monoligated Pd(0) species capable of inserting into hindered C-Br bonds. K3PO4 is chosen as the base because it is mild enough to prevent premature saponification of the C3 ester.

Step-by-Step Methodology:

-

Preparation: In an oven-dried Schlenk flask, combine methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and XPhos Pd G3 (0.05 equiv).

-

Solvent System: Add a degassed mixture of 1,4-Dioxane and 0.5 M aqueous K3PO4 (ratio 4:1). Causality: The biphasic system ensures solubility of both the lipophilic pyrazole and the inorganic base.

-

Reaction: Heat the mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

-

Self-Validating Checkpoint 1 (In-Process): Perform LC-MS on an aliquot. The reaction is complete when the characteristic isotopic doublet ( m/z 247/249) of the starting material is entirely replaced by the product mass.

-

Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4 , filter, and concentrate.

-

Self-Validating Checkpoint 2 (Post-Process): 1H NMR must show the disappearance of the boronic acid protons and the retention of the distinct isopropyl septet/doublet and the ester methyl singlet.

Protocol B: Chemoselective C3 Ester Saponification

Objective: Convert the C3 methyl ester to a carboxylic acid to create a precursor for downstream amide coupling (e.g., using HATU/DIPEA). Causality & Design: Lithium hydroxide (LiOH) is utilized because the lithium ion coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the ester carbon and accelerating hydroxide attack. A mixed solvent system is critical here.

Step-by-Step Methodology:

-

Preparation: Dissolve the pyrazole ester (1.0 equiv) in a 2:1:1 mixture of THF/MeOH/ H2O . Causality: The pyrazole core is highly lipophilic; THF provides bulk solubility, while MeOH acts as a phase-transfer agent to bring the aqueous hydroxide into contact with the ester.

-

Reagent Addition: Add LiOH monohydrate (3.0 equiv) in one portion at room temperature.

-

Reaction: Stir at room temperature for 12 hours.

-

Self-Validating Checkpoint 1 (In-Process): Monitor by TLC (Hexane/EtOAc 1:1). The starting material ( Rf≈0.6 ) will disappear, and the product will remain at the baseline due to its ionic nature.

-

Workup & Isolation: Concentrate the mixture in vacuo to remove THF and MeOH. Dilute the remaining aqueous layer with water and extract once with Diethyl Ether to remove unreacted organic impurities.

-

Self-Validating Checkpoint 2 (Isolation): Acidify the aqueous layer to pH 3 using 1M HCl. The self-validating step is the immediate visual formation of a dense white precipitate (the free carboxylic acid). Filter, wash with cold water, and dry under high vacuum.

Pharmacological Relevance

Derivatives of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate are heavily utilized in the study of enzyme inhibitors and receptor modulators [2]. When the C4 position is functionalized via cross-coupling (Protocol A) and the C3 position is converted into an amide (Protocol B), the resulting architectures frequently mimic the ATP-binding competitive inhibitors used to target dysregulated kinases in oncology and autoimmune diseases. Furthermore, the lipophilic nature of the isopropyl group enhances the molecule's residence time within hydrophobic protein pockets, a critical metric in modern drug efficacy.

Conclusion

Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate is a highly strategic intermediate. By understanding the steric influence of the isopropyl group and the electronic effects of the pyrazole core, researchers can deploy targeted, self-validating synthetic protocols. Utilizing advanced precatalysts for hindered cross-couplings and carefully engineered solvent systems for chemoselective hydrolysis ensures high-yielding, reproducible access to complex pharmaceutical and agrochemical libraries.

References

Structural Elucidation and Mass Spectrometry Fragmentation Dynamics of Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Introduction & Structural Analysis

Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate (CAS: 1290937-43-7) is a highly functionalized heterocyclic scaffold frequently utilized in pharmaceutical and agrochemical discovery. The molecule features a central 1H-pyrazole ring substituted with a methyl ester at C3, a heavy halogen (bromine) at C4, and a branched alkyl chain (isopropyl/propan-2-yl) at C5.

When subjected to Electron Ionization Mass Spectrometry (EI-MS), this compound exhibits a rich, diagnostic fragmentation pattern. As an application scientist, understanding the causality behind these cleavages is paramount. The fragmentation is not random; it is a thermodynamically driven process dictated by resonance stabilization, steric relief, and the inherent stability of the pyrazole radical cation[1].

Ionization and Isotopic Signatures (The Bromine Effect)

The most immediate diagnostic feature of this molecule in a mass spectrum is the isotopic signature of the bromine atom at the C4 position[2]. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in a nearly 1:1 ratio (50.69% and 49.31%, respectively).

Upon electron ionization at 70 eV, the molecule loses a single electron to form the molecular ion [M]+∙ . Because of the bromine atom, this molecular ion appears as a distinct 1:1 doublet at m/z 246 and m/z 248 .

Mechanistic Insight: Monitoring this doublet is a powerful self-validating tool for structural elucidation. Any fragment ion that retains the 1:1 doublet still contains the bromine atom. Conversely, if a fragment appears as a singlet, it definitively indicates that the homolytic cleavage of the C-Br bond has occurred.

Primary Fragmentation Pathways: Mechanistic Breakdown

The fragmentation of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate proceeds via three primary, competing pathways.

Ester Group Cleavages (α-Cleavage)

Methyl esters characteristically undergo α -cleavage adjacent to the carbonyl group[3].

-

Loss of Methoxy Radical ( ∙OCH3 , -31 Da): This yields an acylium ion at m/z 215 / 217 . The resulting cation is highly stabilized by resonance with the pyrazole ring.

-

Loss of the Ester Group ( ∙COOCH3 , -59 Da): Cleavage of the C3-carbonyl bond results in the loss of the entire ester moiety, generating a stable pyrazole radical cation at m/z 187 / 189 [4].

Isopropyl Group Dynamics

The isopropyl group at C5 is highly susceptible to the loss of a methyl radical ( ∙CH3 , -15 Da).

-

Why does this occur? The cleavage of the terminal methyl group leaves behind a secondary carbocation directly attached to the pyrazole ring. This "benzylic-like" position is heavily stabilized by the electron-donating nature of the adjacent nitrogen atoms, driving the formation of the abundant m/z 231 / 233 fragment.

Halogen Elimination

The steric hindrance between the bulky C4-bromine, C3-ester, and C5-isopropyl groups creates significant ring strain.

-

Loss of Bromine Radical ( ∙Br , -79/81 Da): Homolytic cleavage of the C-Br bond relieves this steric tension, producing a highly stable, singlet fragment at m/z 167 . The disappearance of the isotopic doublet confirms the halogen's departure[2].

Secondary Fragmentation & Ring Opening

Following the loss of peripheral substituents, the destabilized pyrazole core undergoes secondary fragmentation. As established in 1[1], the bare pyrazole ring typically contracts and opens via the expulsion of neutral hydrogen cyanide (HCN, -27 Da) or nitrogen gas ( N2 , -28 Da)[5].

For example, the m/z 167 fragment can further lose the ester group (-59 Da) to form m/z 108 , which subsequently loses HCN (-27 Da) to yield a terminal fragment at m/z 81 .

Fragmentation Pathway Visualization

Fig 1: Proposed EI-MS fragmentation pathways for the title pyrazole compound.

Experimental Workflow: Self-Validating GC-EI-MS Protocol

To ensure data integrity and reproducibility, the following self-validating protocol must be employed. The inclusion of an internal standard and pre-acquisition tuning guarantees that the observed m/z ratios are accurate and not artifacts of thermal degradation.

Step 1: Instrument Calibration & Tuning

-

Perform a standard autotune using Perfluorotributylamine (PFTBA). Verify that the mass axis is calibrated across m/z 69, 219, and 502, and that the isotope ratios for PFTBA meet manufacturer specifications.

Step 2: Sample Preparation

-

Accurately weigh 1.0 mg of the .

-

Dissolve completely in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock.

-

Dilute the stock to a working concentration of 10 µg/mL.

-

Quality Control: Spike the working solution with 4-bromophenol-d4 (1 µg/mL) as an internal standard to validate ionization efficiency and track the bromine isotopic signature.

Step 3: Chromatographic Separation

-

Column: HP-5MS (30 m × 0.25 mm × 0.25 µm) or equivalent low-bleed column.

-

Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

-

Injection: 1 µL injection volume, split ratio 10:1. Injector temperature at 250°C.

-

Oven Program: Initial hold at 100°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min. (This gradient ensures volatilization without thermal breakdown).

Step 4: Mass Spectrometric Acquisition

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Temperatures: Transfer line at 280°C; Ion source at 230°C; Quadrupole at 150°C.

-

Scan Range: Full scan from m/z 50 to 350 to capture the molecular ion and all low-mass ring-opening fragments.

Data Summary

The table below summarizes the quantitative structural assignments expected from the EI-MS analysis.

Table 1: Diagnostic Fragment Ions and Mechanistic Origins

| m/z Value | Isotopic Pattern | Neutral Loss (Da) | Fragment Assignment | Mechanistic Driver |

| 246 / 248 | 1:1 Doublet | None | [M]+∙ | Intact molecular ion containing 79Br / 81Br . |

| 231 / 233 | 1:1 Doublet | 15 | [M−CH3]+ | Isopropyl cleavage; stabilized benzylic-type secondary carbocation. |

| 215 / 217 | 1:1 Doublet | 31 | [M−OCH3]+ | Ester α -cleavage; resonance-stabilized acylium ion. |

| 187 / 189 | 1:1 Doublet | 59 | [M−COOCH3]+ | Complete ester loss; stabilized pyrazole radical cation. |

| 167 | Singlet | 79 / 81 | [M−Br]+ | Halogen loss; driven by relief of steric hindrance at C4. |

| 108 | Singlet | 138 | [M−Br−COOCH3]+ | Sequential loss of bulky substituents. |

| 81 | Singlet | 165 | [M−Br−COOCH3−HCN]+ | Pyrazole ring opening; expulsion of neutral HCN. |

Conclusion

The mass spectrometric behavior of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate is highly predictable when viewed through the lens of physical organic chemistry. By tracking the distinct 1:1 isotopic doublet of bromine and understanding the thermodynamic drivers behind ester α -cleavage and isopropyl stabilization, researchers can confidently map the structure of this and related pyrazole scaffolds. Utilizing the self-validating GC-MS protocol outlined above ensures that these mechanistic pathways are captured with high fidelity and analytical rigor.

References

Sources

- 1. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | IntechOpen [intechopen.com]

- 2. Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate | Benchchem [benchchem.com]

- 3. Methyl 1H-pyrazole-3-carboxylate | C5H6N2O2 | CID 565662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

Advanced Suzuki-Miyaura Cross-Coupling Protocols for Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

Application Note & Protocol Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Structural Analysis

The functionalization of highly substituted pyrazoles is a cornerstone of modern medicinal chemistry. The substrate , methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate , presents a unique convergence of synthetic challenges. As a Senior Application Scientist, I have designed this technical guide to address the two primary barriers to its successful Suzuki-Miyaura cross-coupling:

-

The "Steric Canyon" Effect: The electrophilic C4-bromide is flanked by a bulky C5-isopropyl group and a C3-methyl ester. This extreme ortho-disubstitution severely hinders the oxidative addition of the palladium catalyst.

-

The Free NH Conundrum: Unprotected nitrogen-rich heterocycles possess acidic N-H protons (pKa ~ 14) that can deprotonate under the basic conditions required for cross-coupling. The resulting pyrazolate anion acts as a potent bidentate or bridging ligand, poisoning the palladium catalyst by forming off-cycle, unreactive Pd(II)-azolate complexes[1].

To overcome these barriers, this guide details two self-validating experimental systems: a state-of-the-art Direct Coupling Strategy utilizing Buchwald palladacycles, and a robust Protection-Coupling-Deprotection Strategy using a SEM (2-(trimethylsilyl)ethoxymethyl) masking group[2].

Mechanistic Causality & Strategic Planning

Path A: Direct Coupling via Steric Exclusion (XPhos Pd G2)

Historically, coupling unprotected pyrazoles resulted in yields below 50% due to catalyst sequestration[3]. However, the deployment of bulky, electron-rich dialkylbiarylphosphine ligands—specifically XPhos —alters the mechanistic landscape.

-

Causality: The immense steric bulk of the XPhos ligand forces the active Pd(0) species into a monoligated state [Pd(XPhos)] . This electron-rich center rapidly undergoes oxidative addition into the sterically hindered C4-Br bond. Furthermore, the spatial footprint of XPhos physically prevents the pyrazolate anion from coordinating to the palladium center, effectively shutting down the catalyst poisoning pathway[1].

Path B: The SEM-Protection Strategy

When utilizing highly sensitive or sterically demanding boronic acids where Path A falters, temporarily masking the free NH is required.

-

Causality: The SEM group is selected over standard alkyl or acyl protectors because it is highly stable to the basic Suzuki conditions but can be cleaved under specific, non-hydrolytic acidic conditions (e.g., anhydrous HCl in dioxane). This ensures the C3-methyl ester remains intact during the deprotection phase[2].

Workflow Visualization

Divergent synthetic pathways for the Suzuki-Miyaura coupling of sterically hindered 4-bromopyrazoles.

Quantitative Data Presentation

The following table synthesizes the operational metrics of both pathways, allowing researchers to select the optimal protocol based on their specific resource constraints and substrate scope.

| Parameter | Path A: Direct Coupling | Path B: SEM-Protection Strategy |

| Step Count | 1 | 3 |

| Typical Overall Yield | 65% – 85% | 55% – 70% (over 3 steps) |

| Catalyst System | XPhos Pd G2 (2–5 mol%) | Pd(dppf)Cl₂ (5–10 mol%) |

| Total Processing Time | 12 – 18 hours | 36 – 48 hours |

| Steric Tolerance | Excellent (Ligand-driven) | Moderate to Good |

| Ester Stability Risk | Low (Mild base, fast reaction) | Low (Anhydrous deprotection) |

Validated Experimental Protocols

Protocol A: Direct Suzuki-Miyaura Cross-Coupling

This protocol leverages the XPhos Pd G2 precatalyst to bypass the need for protecting groups, maximizing atom economy.

Reagents & Materials:

-

Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate (1.00 mmol, 1.0 eq)

-

Arylboronic Acid (1.50 mmol, 1.5 eq)

-

XPhos Pd G2 (0.05 mmol, 5 mol%)

-

Potassium Phosphate tribasic ( K3PO4 ) (2.00 mmol, 2.0 eq)

-

1,4-Dioxane / HPLC-grade H2O (4:1 ratio, 5 mL total)

Step-by-Step Methodology:

-

Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bromopyrazole, arylboronic acid, XPhos Pd G2, and K3PO4 .

-

Degassing (Critical Step): Seal the tube with a septum. Evacuate the vessel and backfill with high-purity Argon. Repeat this cycle three times. Causality: Pd(0) intermediates are highly susceptible to oxidation; rigorous exclusion of O2 prevents homocoupling of the boronic acid.

-

Solvent Addition: Syringe in the 1,4-Dioxane and H2O (previously sparged with Argon for 30 minutes).

-

Reaction: Replace the septum with a Teflon screw cap under an Argon flow. Heat the reaction mixture in a pre-heated oil bath at 90 °C for 16 hours with vigorous stirring.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the target methyl 4-aryl-5-(propan-2-yl)-1H-pyrazole-3-carboxylate.

Protocol B: SEM-Protection, Coupling, and Deprotection

Utilize this protocol if the boronic acid partner is incompatible with the highly active XPhos system.

Step 1: SEM Protection

-

Dissolve the bromopyrazole (1.0 mmol) in anhydrous THF (5 mL) under Argon and cool to 0 °C.

-

Add Sodium Hydride (60% dispersion in mineral oil, 1.2 mmol) portion-wise. Stir for 30 minutes until H2 evolution ceases.

-

Add SEM-Cl (1.2 mmol) dropwise. Warm to room temperature and stir for 4 hours.

-

Quench with saturated aqueous NH4Cl , extract with EtOAc, dry, and concentrate to yield the SEM-protected intermediate[2].

Step 2: Suzuki-Miyaura Coupling

-

Combine the SEM-protected bromopyrazole (1.0 mmol), Arylboronic acid (1.5 mmol), Pd(dppf)Cl2 (0.05 mmol), and K2CO3 (2.0 mmol) in a Schlenk tube.

-

Add degassed 1,4-Dioxane/ H2O (4:1, 5 mL).

-

Heat at 90 °C for 12 hours under Argon. Workup and purify as described in Protocol A.

Step 3: Non-Hydrolytic SEM Deprotection

-

Dissolve the coupled, SEM-protected pyrazole (1.0 mmol) in anhydrous Dichloromethane (DCM) (4 mL).

-

Add 4M HCl in Dioxane (4 mL). Causality: Anhydrous acidic conditions are strictly required to cleave the SEM acetal linkage without hydrolyzing the sensitive C3-methyl ester.

-

Stir at room temperature for 12 hours.

-

Carefully neutralize with saturated aqueous NaHCO3 , extract with DCM, dry over Na2SO4 , and purify via chromatography to yield the final free-NH product.

References

-

Title: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation Source: National Institutes of Health (NIH) / PMC URL: [Link]

-

Title: Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions Source: MDPI URL: [Link]

Sources

The Strategic Utility of Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate in Modern Drug Discovery

Application Note & Protocols for Researchers

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in contemporary medicinal chemistry.[1][2] Its remarkable versatility allows for extensive chemical modification, enabling the fine-tuning of steric and electronic properties to achieve desired pharmacological activities.[3][4] Pyrazole derivatives have demonstrated a wide spectrum of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2] A significant application of functionalized pyrazoles is in the development of protein kinase inhibitors, a critical class of therapeutics in oncology and immunology.[5] The pyrazole ring often serves as a bioisosteric replacement for other functionalities, enhancing metabolic stability and target engagement.[1]

This application note provides a detailed guide for the synthesis, characterization, and application of a key pyrazole-based precursor: Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate . The strategic placement of the bromine atom at the 4-position, an isopropyl group at the 5-position, and a methyl ester at the 3-position makes this compound a highly valuable and versatile building block for the synthesis of diverse compound libraries.[6] The bromo-substituent is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are fundamental transformations in modern drug discovery.[7]

Synthesis of Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate: A Step-by-Step Protocol

The synthesis of the title compound can be achieved through a reliable three-step sequence: cyclocondensation to form the pyrazole core, followed by bromination and esterification. The following protocol is adapted from established methods for the synthesis of structurally similar pyrazole derivatives.[6]

Workflow for the Synthesis

Sources

- 1. Ethyl 5-amino-4-isopropyl-1H-pyrazole-3-carboxylate | 2760415-22-1 [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. PubChemLite - Methyl 4-bromo-5-hydroxy-1h-pyrazole-3-carboxylate (C5H5BrN2O3) [pubchemlite.lcsb.uni.lu]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 4-bromo-3-propyl-1H-pyrazole-5-carboxylate | Benchchem [benchchem.com]

- 7. rsc.org [rsc.org]

Step-by-step synthesis route for methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

Abstract

This comprehensive application note provides a detailed, step-by-step synthetic protocol for the preparation of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block for researchers in medicinal chemistry and drug discovery. The synthesis is presented as a robust three-step sequence, commencing with a directed Claisen condensation to form the key β-ketoester intermediate, followed by a classical Knorr-type pyrazole synthesis, and concluding with a regioselective bromination at the C4 position. This guide is designed for an audience of researchers, scientists, and drug development professionals, offering not just a procedural outline but also the underlying chemical principles and rationale for each step, ensuring both scientific integrity and practical applicability.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents across a wide range of diseases.[1][2] The specific substitution pattern of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate offers multiple points for diversification, making it an attractive starting material for the synthesis of compound libraries for high-throughput screening. The bromine atom at the 4-position serves as a versatile handle for cross-coupling reactions, while the ester and isopropyl groups can be modified or may participate in critical binding interactions with biological targets. This guide details a reliable and scalable synthesis route from commercially available starting materials.

Overall Synthetic Scheme

The synthesis is logically divided into three primary stages, designed for optimal yield and purity of the final product.

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of Methyl 4-methyl-2,4-dioxopentanoate (Intermediate I)

This initial step involves a crossed Claisen condensation reaction.[3] This reaction is fundamental for forming carbon-carbon bonds and is particularly effective for creating β-dicarbonyl compounds. Here, the enolate of 3-methyl-2-butanone acts as the nucleophile, attacking the electrophilic carbonyl of dimethyl oxalate.

Causality of Experimental Choices:

-

Base (Sodium Methoxide, NaOCH₃): A strong, non-nucleophilic (towards the ester) base is required to deprotonate the α-carbon of the ketone, generating the reactive enolate. Sodium methoxide is chosen because it matches the methyl ester of the oxalate, preventing transesterification side reactions.[4]

-

Solvent (Anhydrous Tetrahydrofuran, THF): A dry, aprotic solvent is essential to prevent quenching of the strong base and the enolate intermediate. THF is an excellent choice due to its ability to solvate the reagents and its appropriate boiling point.

-

Temperature: The reaction is initiated at a low temperature (0 °C) to control the exothermic deprotonation and condensation, then allowed to warm to ensure the reaction proceeds to completion.

Protocol 1: Synthesis of Intermediate I

| Parameter | Value/Reagent | Moles (mol) | Molar Mass ( g/mol ) | Amount |

| Reactant 1 | 3-Methyl-2-butanone | 0.10 | 86.13 | 8.61 g (10.7 mL) |

| Reactant 2 | Dimethyl oxalate | 0.11 | 118.09 | 12.99 g |

| Base | Sodium methoxide | 0.11 | 54.02 | 5.94 g |

| Solvent | Anhydrous THF | - | - | 200 mL |

| Workup | 1 M Hydrochloric Acid | - | - | ~120 mL |

| Workup | Saturated NaCl (Brine) | - | - | 50 mL |

| Drying Agent | Anhydrous MgSO₄ | - | - | As needed |

| Temperature | 0 °C to Room Temp. | - | - | - |

| Reaction Time | 16 hours | - | - | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium methoxide (5.94 g, 0.11 mol) and anhydrous THF (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of 3-methyl-2-butanone (8.61 g, 0.10 mol) and dimethyl oxalate (12.99 g, 0.11 mol) in anhydrous THF (100 mL).

-

Add the ketone/oxalate solution dropwise to the stirred sodium methoxide suspension over 1 hour, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours under a nitrogen atmosphere.

-

Cool the reaction mixture back to 0 °C and cautiously quench by slow addition of 1 M HCl until the pH is acidic (~2-3).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated NaCl solution (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, methyl 4-methyl-2,4-dioxopentanoate, is often used in the next step without further purification. Expected yield is typically high for this type of condensation.

Part 2: Synthesis of Methyl 5-isopropyl-1H-pyrazole-3-carboxylate (Intermediate II)

This step utilizes the well-established Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.[5] The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring. The regioselectivity is generally high, with the less sterically hindered ketone (in the enol form) being attacked by the substituted nitrogen of the hydrazine, leading to the desired 5-isopropyl isomer.

Causality of Experimental Choices:

-

Hydrazine Monohydrate (H₂NNH₂·H₂O): This is the simplest hydrazine source, providing the two nitrogen atoms required for the pyrazole ring. It is used in a slight excess to ensure complete consumption of the β-ketoester.

-

Solvent (Ethanol, EtOH): A protic solvent like ethanol is ideal as it facilitates the proton transfer steps involved in the condensation and dehydration mechanism. It is also an excellent solvent for both the reactants and the product upon heating.[6]

-

Reflux: Heating the reaction mixture to reflux provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion in a reasonable timeframe.

Protocol 2: Synthesis of Intermediate II

| Parameter | Value/Reagent | Moles (mol) | Molar Mass ( g/mol ) | Amount |

| Reactant 1 | Intermediate I (crude) | ~0.10 | 172.18 | ~17.2 g |

| Reactant 2 | Hydrazine monohydrate | 0.12 | 50.06 | 6.0 g (5.8 mL) |

| Solvent | Ethanol (95%) | - | - | 150 mL |

| Workup | Ice-cold water | - | - | 300 mL |

| Temperature | Reflux (~78 °C) | - | - | - |

| Reaction Time | 4 hours | - | - | - |

Procedure:

-

Place the crude methyl 4-methyl-2,4-dioxopentanoate (~17.2 g, ~0.10 mol) into a 500 mL round-bottom flask.

-

Add ethanol (150 mL) and hydrazine monohydrate (6.0 g, 0.12 mol).

-

Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle.

-

Maintain the reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Slowly pour the cooled solution into a beaker containing 300 mL of ice-cold water while stirring.

-

A white precipitate of the product should form. Continue stirring for 30 minutes to complete precipitation.

-

Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 50 mL).

-

Dry the product under vacuum to afford methyl 5-isopropyl-1H-pyrazole-3-carboxylate as a white to off-white solid. The product is often of sufficient purity for the next step, but can be recrystallized from an ethanol/water mixture if necessary.

Part 3: Synthesis of Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate (Target Compound)

The final step is the electrophilic bromination of the pyrazole ring. The pyrazole ring is an electron-rich heterocycle, and electrophilic substitution occurs readily. The C4 position is the most electron-rich and sterically accessible site, leading to highly regioselective bromination.[7][8]

Causality of Experimental Choices:

-

Brominating Agent (N-Bromosuccinimide, NBS): NBS is a convenient and safer alternative to liquid bromine.[9] It provides a slow, controlled source of electrophilic bromine (Br⁺), which minimizes the formation of over-brominated byproducts.[1]

-

Solvent (Dichloromethane, DCM): A relatively non-polar, aprotic solvent like DCM is used to dissolve the starting pyrazole and NBS. It does not react with the brominating agent.

-

Temperature: The reaction is typically run at room temperature, as the pyrazole ring is sufficiently activated for the bromination to proceed without heating.

Protocol 3: Synthesis of the Target Compound

| Parameter | Value/Reagent | Moles (mol) | Molar Mass ( g/mol ) | Amount |

| Reactant 1 | Intermediate II | 0.05 | 168.19 | 8.41 g |

| Reactant 2 | N-Bromosuccinimide (NBS) | 0.055 | 177.98 | 9.79 g |

| Solvent | Dichloromethane (DCM) | - | - | 200 mL |

| Workup | Sat. Na₂S₂O₃ (aq) | - | - | 50 mL |

| Workup | Sat. NaHCO₃ (aq) | - | - | 50 mL |

| Workup | Saturated NaCl (Brine) | - | - | 50 mL |

| Drying Agent | Anhydrous Na₂SO₄ | - | - | As needed |

| Temperature | Room Temperature | - | - | - |

| Reaction Time | 3 hours | - | - | - |

Procedure:

-

Dissolve methyl 5-isopropyl-1H-pyrazole-3-carboxylate (8.41 g, 0.05 mol) in DCM (200 mL) in a 500 mL round-bottom flask.

-

Add N-bromosuccinimide (9.79 g, 0.055 mol) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Transfer the reaction mixture to a separatory funnel and wash with saturated aqueous sodium thiosulfate solution (Na₂S₂O₃, 50 mL) to quench any remaining NBS.

-

Wash with saturated aqueous sodium bicarbonate solution (NaHCO₃, 50 mL) followed by saturated NaCl solution (50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield the final product, methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate, as a solid.

Conclusion

The three-step synthesis route detailed in this application note provides a reliable and efficient method for producing methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate. By carefully selecting reagents and controlling reaction conditions based on established chemical principles, this protocol enables the generation of a key synthetic intermediate for applications in pharmaceutical and agrochemical research. The self-validating nature of each step, from the directed Claisen condensation to the highly regioselective bromination, ensures a high-purity final product suitable for further derivatization and biological evaluation.

References

-

Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews: Journal of Chemistry. [Link]

-

Thieme Chemistry. (n.d.). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synform. [Link]

-

Yale University Department of Chemistry. (n.d.). The Acetoacetic Ester Condensation (Claisen Condensation). [Link]

-

Oregon State University. (2020, February 7). The Claisen Condensation. [Link]

-

University of Calgary. (n.d.). Ch21: Claisen condensation. [Link]

-

Chemistry LibreTexts. (2022, July 20). 13.4: Claisen Condensation. [Link]

-

CORE. (n.d.). Cyclization of Diethyl(phthalimidoacetyl)malonate into 3-(Phthalimidomethyl)pyrazolin-5-ones. [Link]

-

Oriental Journal of Chemistry. (2018). Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. [Link]

-

Reddit. (2022, June 4). Regioselectivity of pyrazole bromination. r/chemhelp. [Link]

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

-

MDPI. (2024, June 11). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. [Link]

Sources

- 1. N-Bromosuccinimide (NBS) [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. The Claisen Condensation [sites.science.oregonstate.edu]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. BJOC - Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement [beilstein-journals.org]

- 7. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]

- 8. reddit.com [reddit.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Preventing debromination during coupling of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in transition-metal catalysis, I frequently consult with drug development professionals struggling with the cross-coupling of highly functionalized heterocycles.

One of the most notoriously difficult substrates is methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate . When attempting a Suzuki-Miyaura coupling at the 4-position, researchers often isolate massive quantities of the hydrodebrominated byproduct (methyl 5-isopropyl-1H-pyrazole-3-carboxylate) instead of their desired biaryl compound.

This guide provides an in-depth mechanistic analysis of why this specific failure occurs and offers field-proven, self-validating protocols to suppress debromination and drive your cross-coupling to completion.

Mechanistic Deep-Dive: Why Does Debromination Occur?

To solve the problem, we must first understand the causality of the failure. The debromination of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate is driven by a "perfect storm" of steric and electronic factors:

-

The Steric Shield (Kinetic Retardation): The 4-bromo position is sandwiched between a bulky 5-isopropyl group and a 3-methyl ester. After the initial oxidative addition of Palladium(0) into the C-Br bond, the resulting Pd(II) intermediate must undergo transmetalation with a boronic acid. The steric bulk severely retards this transmetalation step, causing the Ar-Pd(II)-Br species to stall in the catalytic cycle.

-

Internal Proton Delivery (Protodepalladation): While the Pd(II) intermediate is stalled, it becomes highly susceptible to side reactions. The unprotected 1H-pyrazole possesses an acidic N-H bond. This nitrogen can coordinate to the palladium center, bringing the acidic proton into close proximity. This facilitates rapid protodepalladation , where the Ar-Pd bond is cleaved by the proton, releasing the debrominated pyrazole and a dead Pd(II) species[1].

Catalytic divergence: Transmetalation vs. Protodepalladation in hindered pyrazole Suzuki couplings.

Troubleshooting FAQs

Q: I am using standard Pd(PPh₃)₄ and Na₂CO₃, but I only recover debrominated starting material. What is wrong? A: Standard tetrakis(triphenylphosphine)palladium(0) is insufficient for sterically hindered ortho-substituted pyrazoles. The PPh₃ ligands are not bulky or electron-rich enough to force the difficult transmetalation step. Furthermore, aqueous Na₂CO₃ in the presence of an unprotected pyrazole N-H creates a highly favorable environment for protodepalladation[2].

Q: How can I chemically prevent the N-H group from interfering? A: The most robust solution is to mask the acidic proton. Protecting the pyrazole nitrogen with a Tetrahydropyranyl (THP), 2-(Trimethylsilyl)ethoxymethyl (SEM), or Boc group eliminates the internal proton source and prevents detrimental nitrogen-palladium coordination[3]. THP is highly recommended as it is easily installed and removed under mild acidic conditions without affecting the C3-methyl ester.

Q: If I cannot protect the pyrazole due to downstream synthetic constraints, how do I optimize the coupling? A: You must outcompete the debromination kinetics. Use a highly active, bulky dialkylbiaryl phosphine ligand like XPhos or SPhos paired with a pre-catalyst (e.g., XPhos Pd G2 or G3). These ligands stabilize the Pd(0) species, accelerate oxidative addition, and most importantly, their steric bulk forces the aryl groups together, dramatically accelerating transmetalation and reductive elimination before debromination can occur. Additionally, switch to strictly anhydrous conditions using anhydrous K₃PO₄ or Cs₂CO₃ in 1,4-Dioxane to remove external proton sources.

Quantitative Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling to undesired debromination for methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate.

| Reaction Strategy | Catalyst / Ligand | Base & Solvent | Pyrazole State | Yield (%) | Debromination (%) |

| Baseline (Standard) | 5 mol% Pd(PPh₃)₄ | Na₂CO₃ (aq) / DMF | Unprotected (N-H) | < 10% | > 85% |

| Ligand Optimization | 2 mol% XPhos Pd G2 | K₃PO₄ (aq) / Dioxane | Unprotected (N-H) | 45% | 40% |

| Solvent Optimization | 2 mol% XPhos Pd G2 | K₃PO₄ (anhyd) / Dioxane | Unprotected (N-H) | 68% | 15% |

| Complete Optimization | 2 mol% XPhos Pd G2 | K₃PO₄ (aq) / Dioxane | THP-Protected | 94% | < 2% |

Note: Data reflects coupling with a standard, unhindered arylboronic acid (e.g., phenylboronic acid). Highly electron-deficient boronic acids may require further optimization.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology utilizes the Protection Strategy , which is the most reliable method for achieving >90% yields with this specific substrate.

Phase 1: THP Protection of the Pyrazole

Rationale: Masks the acidic N-H to physically prevent protodepalladation.

-

Setup: In an oven-dried round-bottom flask, dissolve methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M).

-

Reagent Addition: Add 3,4-dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.1 equiv).

-

Reaction: Stir at 40 °C for 4–6 hours under an inert nitrogen atmosphere.

-

Validation Check (TLC): Elute a sample in 30% EtOAc/Hexanes. The THP-protected product will appear as a new, less polar spot (higher Rf) compared to the starting material. Self-validation: If the starting material persists, add an additional 0.5 equiv of DHP.

-

Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate. The crude THP-protected pyrazole can usually be used directly in the next step.

Phase 2: Optimized Suzuki-Miyaura Coupling

Rationale: Utilizes a highly active precatalyst (XPhos Pd G2) to rapidly drive transmetalation through the steric shield.

-

Preparation: To a Schlenk tube, add the THP-protected pyrazole (1.0 equiv), the desired arylboronic acid (1.5 equiv), anhydrous K₃PO₄ (3.0 equiv), and XPhos Pd G2 (0.02 equiv, 2 mol%).

-

Degassing (Critical Step): Seal the tube with a septum. Evacuate and backfill with Argon three times. Causality: Oxygen poisons the active Pd(0) species, which stalls the cycle and indirectly increases the time available for side reactions.

-

Solvent Addition: Add degassed 1,4-Dioxane and degassed Deionized Water (in a 10:1 ratio, yielding a 0.1 M solution) via syringe.

-

Reaction: Heat the biphasic mixture to 90 °C with vigorous stirring (1000 rpm) for 2–4 hours. Causality: Vigorous stirring is mandatory in biphasic systems to ensure the aqueous base efficiently activates the boronic acid for transmetalation.

-

Validation Check (LC-MS): Sample the organic layer. The mass spectrum should show the desired product mass [M+H]+. Crucially, check for the debrominated mass (Starting Material Mass - 79 Da + 1 Da). Under these protected conditions, the debromination peak should be negligible.

-

Workup & Deprotection: Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate. The THP group can be subsequently removed by stirring the crude product in Methanol with 2.0 M HCl at room temperature for 2 hours.

References

-

Popov, A. et al. "The Suzuki−Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]

-

Colacot, T. J. et al. "Protodepalladation as a Strategic Elementary Step in Catalysis." Synthesis, Thieme Connect / ResearchGate. Available at:[Link]

Sources

Column chromatography purification methods for methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with purifying methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate (also known as methyl 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylate).

This molecule presents a unique chromatographic profile: the bulky, lipophilic 4-bromo and 5-isopropyl groups contrast sharply with the polar, hydrogen-bonding capacity of the 3-carboxylate ester and the amphoteric 1H-pyrazole core. The exposed N-H moiety readily interacts with acidic silanol groups on standard silica gel, often leading to severe streaking, poor recovery, and co-elution with regioisomeric byproducts.

The following self-validating protocols and troubleshooting guides are engineered to establish absolute control over your purification workflow.

Part 1: Self-Validating Standard Operating Procedure (SOP)

To ensure scientific integrity, do not blindly apply a solvent system. Every purification must begin with a self-validating micro-experiment to confirm causality before scaling up.

Phase 1: The Parallel TLC Validation Test

Before committing your crude mixture to a column, you must validate the mobile phase to counteract silanol-induced hydrogen bonding[1].

-

Setup: Prepare two TLC developing chambers: Chamber A (Hexane/EtOAc 80:20) and Chamber B (Hexane/EtOAc 80:20 + 1% v/v Triethylamine [TEA]).

-

Execution: Spot the crude mixture on two identical normal-phase silica TLC plates. Develop Plate A in Chamber A and Plate B in Chamber B.

-

Visualization & Validation: Visualize under UV 254 nm.

-

Causality Check: If the target compound streaks from the baseline in Chamber A but forms a tight, symmetrical spot with an Rf of ~0.35 in Chamber B, you have scientifically confirmed that the pyrazole N-H is hydrogen-bonding with the silica. The addition of TEA competitively blocks these acidic silanol sites[2]. You have now validated your mobile phase.

-

Phase 2: Dry Loading to Circumvent Solubility Limits

Brominated pyrazole carboxylates can exhibit poor solubility in non-polar loading solvents, which causes them to precipitate at the column head, leading to massive band broadening[2].

-

Dissolution: Dissolve the crude reaction mass in a minimal volume of dichloromethane (DCM).

-

Adsorption: Add 230-400 mesh silica gel to the flask (approximately 3:1 mass ratio of silica to crude).

-

Evaporation: Remove the DCM under reduced pressure using a rotary evaporator until a free-flowing, homogeneous powder remains.

-

Causality Check: By adsorbing the compound onto the silica matrix, you disperse the poorly soluble pyrazole over a massive surface area. This ensures uniform desorption into the mobile phase, preventing localized precipitation and maintaining sharp elution bands[3].

-

Phase 3: Gradient Elution

-

Packing: Slurry-pack a glass chromatography column with silica gel using Hexanes containing 1% TEA.

-

Loading: Carefully pour the dry-loaded silica powder evenly onto the packed bed. Cap with a 1 cm layer of sea sand.

-

Elution: Begin with 100% Hexanes (+1% TEA). Utilize a shallow gradient, stepping up the EtOAc concentration by 2-5% increments until reaching 20% EtOAc.

Workflow for the purification of brominated pyrazole derivatives.

Part 2: Troubleshooting Guides (Q&A)

Q: My compound is streaking severely on the column despite using the correct Hexane/EtOAc ratio. How do I recover my product? A: Streaking is a hallmark of the weakly basic pyrazole nitrogen interacting with acidic silanols on the stationary phase. Solution: You must deactivate the silica gel. Flush the column with your current solvent system modified with 1-2% Triethylamine (TEA) or ammonia in methanol[2]. If you are fundamentally opposed to using TEA due to downstream applications, switch your stationary phase to Neutral Alumina, which lacks these highly acidic interaction sites[1].

Q: I am seeing two closely eluting spots (ΔRf < 0.05). Could this be a regioisomer, and how do I separate them? A: Yes. The synthesis of substituted pyrazoles often yields regioisomers (e.g., the 3-isopropyl vs. 5-isopropyl variants) depending on the asymmetry of the starting 1,3-dicarbonyl compound[4]. Solution: Regioisomers have nearly identical polarities on normal-phase silica. To separate them, utilize a very shallow solvent gradient (e.g., increasing EtOAc by 1% increments). If normal-phase fails, switch to a reversed-phase C18 column[1]. The hydrophobic interaction between the C18 chains and the bulky 5-isopropyl group will often resolve isomers that co-elute on silica.

Q: The crude product is highly colored (dark yellow/red) and viscous. Column chromatography is yielding poor separation. What is the pre-treatment? A: Highly colored impurities often result from the oxidation of hydrazine intermediates or degradation byproducts[4]. Solution: Perform an acid-base extraction prior to chromatography. Because pyrazoles are weakly basic, dissolve the crude in an organic solvent and wash with 1M HCl. The protonated pyrazole salt moves into the aqueous layer, leaving non-basic colored impurities behind. Basify the aqueous layer with NaOH and back-extract into fresh organic solvent to recover a significantly purer crude material[4].

Troubleshooting logic for resolving common pyrazole chromatography issues.

Part 3: Frequently Asked Questions (FAQs)

Q: How does the 4-bromo substituent affect the chromatography compared to a non-brominated analog? A: The heavy bromine atom significantly increases the lipophilicity and steric bulk of the molecule. This generally increases its Rf value in normal-phase chromatography (making it elute faster in non-polar solvents). It also enhances the compound's UV absorbance, facilitating highly sensitive detection at 254 nm during fraction collection.

Q: Can I use recrystallization instead of column chromatography for this specific compound? A: Yes, but only if the purity of the crude is already >80% and free of regioisomers. Recrystallization from an ethanol/water mixture or hot hexanes/ethyl acetate can effectively remove minor colored impurities[4]. However, column chromatography is mandatory if regioisomers are present, as structurally similar pyrazole isomers will frequently co-crystallize.

Part 4: Quantitative Data & Methodological Comparisons

Table 1: Mobile Phase Optimization for Pyrazole Derivatives

| Solvent System | Additive | Expected Rf | Observation / Resolution |

|---|---|---|---|

| Hexane / EtOAc (80:20) | None | 0.15 - 0.25 | Severe tailing; co-elution with polar baseline impurities. |

| Hexane / EtOAc (80:20) | 1% TEA | 0.35 - 0.40 | Sharp bands; excellent resolution from baseline impurities. |

| DCM / MeOH (95:5) | None | 0.45 - 0.55 | Fast elution; poor separation of regioisomers. |

| H₂O / MeCN (Gradient) | 0.1% Formic Acid | N/A (C18) | Excellent resolution of 3-isopropyl vs 5-isopropyl isomers. |

Table 2: Comparison of Purification Methodologies

| Methodology | Ideal Use Case | Typical Yield | Purity | Key Limitation |

|---|---|---|---|---|

| Normal Phase Silica (Flash) | Standard crude mixtures | 70-85% | >95% | Irreversible adsorption if silica is not deactivated. |

| Reverse Phase (C18) | Regioisomer separation | 60-75% | >98% | Lower loading capacity; requires specialized prep-HPLC. |

| Acid-Base Extraction | Highly colored/viscous crude | 80-90% | ~85% | Does not separate regioisomers or structurally similar byproducts. |

References

-

[2] Overcoming poor solubility of pyrazole derivatives during reaction workup, Benchchem. 2

-

[3] purification of 1-benzyl-4-bromo-1H-pyrazole from reaction byproducts, Benchchem. 3

-

[4] Identifying and removing byproducts in pyrazole synthesis, Benchchem. 4

-

[1] How can I purify a pyrazole compound with a N-C-N bond without using a silica column?, ResearchGate. 1

Sources

Technical Support Center: Crystallization Optimization for Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate

Welcome to the Technical Support Center. This guide is engineered for process chemists, researchers, and drug development professionals tasked with scaling up and optimizing the crystallization of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate (also known as methyl 4-bromo-5-isopropyl-1H-pyrazole-3-carboxylate).

Because this molecule features a polar, hydrogen-bonding pyrazole core juxtaposed with highly lipophilic substituents (a bromine atom and an isopropyl group), it presents unique thermodynamic challenges, including a high propensity for Liquid-Liquid Phase Separation (LLPS, or "oiling out") and polymorphism.

Crystallization Optimization Workflow

The following workflow illustrates the critical path for developing a robust, scalable crystallization process that avoids LLPS and ensures high polymorphic purity.

Crystallization optimization workflow for pyrazole derivatives.

Quantitative Data: Solvent Screening Summary

Selecting the correct solvent system is the primary defense against yield loss and impurity entrapment. The bromine atom at position 4 significantly alters the lipophilicity of the pyrazole scaffold [3], necessitating careful balancing of protic and aprotic solvents.

Table 1: Solvent Screening and Crystallization Metrics

| Solvent System | Ratio (v/v) | Sol. at 5°C (mg/mL) | Sol. at 50°C (mg/mL) | Yield (%) | Purity (HPLC Area %) | Morphological Observation |

| IPA / Water | 70:30 | 12 | 185 | 88 | 99.6 | Prismatic crystals; excellent filterability. |

| Acetone / Water | 60:40 | 8 | 250 | 92 | 99.1 | Fine agglomerates; traps residual solvent. |

| EtOAc / Heptane | 30:70 | 25 | 210 | 82 | 98.5 | Needle-like crystals; slow filtration rate. |

| Toluene / Heptane | 40:60 | 18 | 150 | 75 | 97.8 | Failure: Oiling out observed before nucleation. |

Note: The reduction of water content in specific organic streams is critical to controlling losses to the mother liquor during the crystallization of pyrazole derivatives [1].

Frequently Asked Questions (FAQs)

Q: Why does this molecule tend to "oil out" rather than form crystals during cooling? A: Oiling out (LLPS) occurs when the supersaturation curve crosses the binodal (liquid-liquid phase boundary) before reaching the labile zone for nucleation. The heavy bromine atom and the bulky isopropyl group disrupt crystal lattice packing, lowering the melting point and increasing the lattice energy barrier. To fix this, you must shift the binodal curve by increasing the proportion of the "good" solvent (e.g., IPA) or by seeding the solution before it reaches the LLPS temperature.

Q: How do I control the polymorphic form of this pyrazole? A: Pyrazoles exhibit tautomerism and form strong intermolecular hydrogen-bonding networks (e.g., N-H···O=C interactions between the pyrazole nitrogen and the ester carbonyl). Fast cooling often yields a metastable, kinetic polymorph. To ensure the thermodynamically stable form, you must utilize a low supersaturation generation rate (e.g., a cubic cooling profile) and introduce 1–3 wt% of thermodynamically stable seeds.

Troubleshooting Guide

Issue: A sticky resin forms during antisolvent addition. Causality: The antisolvent was added too rapidly, causing a massive local spike in supersaturation that bypassed nucleation and forced phase separation. Resolution:

-

Halt antisolvent addition immediately.

-

Reheat the vessel by 10–15°C until the resin fully redissolves into a clear solution.

-

Cool back to the metastable zone, introduce seeds, and allow the seed bed to age for 2 hours.

-

Resume antisolvent addition at a strictly controlled, linear rate (e.g., 0.1 volumes/hour).

Issue: The "des-bromo" impurity is co-crystallizing with the product. Causality: The des-bromo impurity (methyl 5-(propan-2-yl)-1H-pyrazole-3-carboxylate) is structurally identical minus the bromine atom. Because of this similarity, it easily incorporates into the crystal lattice as a solid solution. Resolution: Standard cooling crystallization will not purge a solid solution. You must switch to a solvent system that differentiates the hydrogen-bonding capacity or solubility of the two species. Utilizing a highly protic solvent system (like IPA/Water) rather than an aprotic system (EtOAc/Heptane) alters the solvation sphere around the pyrazole core, significantly improving the purge factor. Process development of complex pyrazoles often relies on these optimized crystallizations to avoid costly chromatography[2].

Self-Validating Protocol: Seeded Cooling/Antisolvent Crystallization

This protocol utilizes a self-validating feedback loop to ensure the system remains within the Metastable Zone Width (MSZW) at all times.

Step 1: Dissolution & Polish Filtration

-

Charge crude methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate into a reactor with 5 volumes of Isopropanol (IPA).

-

Heat to 55°C until complete dissolution is achieved.

-

Self-Validation Check: The solution must be visually transparent and pass through a 0.45 µm inline filter into the crystallization vessel without pressure buildup. If pressure builds, undissolved material remains; add 0.5 volumes of IPA and hold for 15 minutes.

Step 2: Cooling to Seeding Temperature

-

Cool the batch to 40°C at a rate of 0.5°C/min.

Step 3: Seeding & Aging

-

Charge 2 wt% of milled seed crystals (suspended in 0.1 volumes of IPA).

-

Hold the temperature at 40°C for 2 hours.

-

Self-Validation Check: Monitor via Focused Beam Reflectance Measurement (FBRM) or visual inspection. If chord counts drop back to baseline (or seeds visually disappear), the system is undersaturated. Do not proceed. Cool the vessel to 38°C and re-seed. If chord counts are stable or slightly increasing, proceed to Step 4.

Step 4: Antisolvent Addition

-

Dose 2 volumes of Water (antisolvent) over 4 hours.

-

Causality: A slow, linear addition maintains supersaturation within the growth zone, allowing the existing seeds to grow rather than triggering secondary nucleation (which causes fine, unfilterable crystals).

Step 5: Final Cooling & Isolation

-

Apply a cubic cooling profile from 40°C down to 5°C over 6 hours.

-

Hold at 5°C for 2 hours to maximize yield.

-

Filter the slurry, wash the cake with 2 volumes of cold IPA/Water (30:70 v/v), and dry under vacuum at 45°C until constant weight is achieved.

References

-

Yang, Q., et al. "Development of a Scalable Process for the Insecticidal Candidate Tyclopyrazoflor. Part 1. Evaluation of [3 + 2] Cycloaddition and Pyrazole Core Elaboration Strategies." Organic Process Research & Development, 2020.[Link]

-

Fu, W., et al. "Synthetic Development and Scale-Up of a Complex Pyrazole Fragment of Lenacapavir." Organic Process Research & Development, 2025.[Link]

Comparative Reactivity Guide: Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate vs. 4-Chloro Analogs

As a Senior Application Scientist, selecting the optimal halogenated building block is a critical decision that impacts synthetic yield, catalyst selection, and overall process economics. This guide evaluates the reactivity profile of methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate against its 4-chloro analog . These scaffolds are highly privileged in medicinal chemistry, particularly in the development of kinase inhibitors, where the C4 position serves as a primary vector for late-stage diversification.

Mechanistic Causality: The Oxidative Addition Bottleneck

The fundamental difference in reactivity between the 4-bromo and 4-chloro pyrazole analogs stems directly from the Carbon-Halogen Bond Dissociation Energy (BDE). The reactivity of 4-halo-pyrazoles in palladium-catalyzed cross-coupling reactions is primarily dictated by the strength of this carbon-halogen bond[1].

The C-Br bond is significantly weaker (~68 kcal/mol) compared to the C-Cl bond (~81 kcal/mol). In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is frequently the oxidative addition of the active Pd(0) species into the C-X bond.

-

4-Bromo Analog: Undergoes facile oxidative addition. For the 4-bromo analog, Suzuki cross-coupling can be efficiently achieved using standard ligands such as Amphos or PPh3 at moderate temperatures[2].

-

4-Chloro Analog: The stronger C-Cl bond presents a high kinetic barrier. Successful activation requires highly electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) to increase the electron density on the palladium center, alongside higher thermal energy (90–120 °C)[1].

Pd-Catalyzed cycle showing the oxidative addition step, which is rate-limiting for 4-chloro analogs.

Comparative Performance Data

To objectively compare performance, we evaluate both analogs across two standard functionalization pathways: Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation). Amination of unprotected bromopyrazoles provides facile access to diverse diheteroarylamines, whereas the chloro analogs often fail under identical mild conditions[3].

Table 1: Reactivity Comparison in Palladium-Catalyzed Cross-Couplings

| Parameter | Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate | Methyl 4-chloro-5-(propan-2-yl)-1H-pyrazole-3-carboxylate |

| C-X Bond Strength | Moderate (~68 kcal/mol) | Strong (~81 kcal/mol) |

| Suzuki-Miyaura Catalyst/Ligand | Pd(dppf)Cl₂ or Pd(OAc)₂ / PPh₃ | Pd₂(dba)₃ / XPhos or SPhos |

| Suzuki-Miyaura Temp/Time | 80 °C / 4-8 hours | 100-110 °C / 12-18 hours |

| Typical Suzuki Yield | 85 - 95% | 60 - 75% |

| Buchwald-Hartwig Catalyst/Ligand | Pd(dba)₂ / tBuDavePhos | Pd(OAc)₂ / BrettPhos or RuPhos |

| Buchwald-Hartwig Temp/Time | 90 °C / 12 hours | 110 °C / 24 hours |

| Typical B-H Yield | 75 - 90% | 40 - 60% (Prone to hydrodehalogenation) |

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, the following Suzuki-Miyaura protocol is designed as a self-validating system . By incorporating rigorous degassing and biphasic solvent dynamics, any failure to convert can be systematically traced to either catalyst poisoning (e.g., oxygen ingress) or steric hindrance, rather than procedural ambiguity.

Protocol: Suzuki-Miyaura Coupling of the 4-Bromo Analog

Note: This protocol leverages the superior reactivity of the bromo analog to allow for milder conditions.

-

Reagent Preparation: In a dried Schlenk flask, combine methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and HPLC-grade water (10 mL total volume). Subject the mixture to three freeze-pump-thaw cycles or sparge with ultra-pure Argon for 15 minutes.

-

Causality: The biphasic system is critical; dioxane solubilizes the organic pyrazole and boronic acid, while water dissolves the K₂CO₃ base, facilitating the crucial transmetalation step at the solvent interface. Oxygen must be excluded to prevent the irreversible oxidation of the Pd(0) active species[1].

-

-

Reaction Execution: Heat the mixture to 80 °C under an Argon atmosphere with vigorous stirring (800 rpm) for 6 hours.

-

Validation Check: Monitor via TLC. If starting material remains but the boronic acid is consumed, homocoupling has occurred due to residual oxygen.

-

-

Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Filter, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Step-by-step experimental workflow for the self-validating Suzuki-Miyaura cross-coupling protocol.

Strategic Selection Guide

-

Opt for the 4-Bromo Analog when: Rapid library synthesis is required, mild conditions are necessary to preserve sensitive functional groups, or when working with less nucleophilic amines in Buchwald-Hartwig reactions. Buchwald-Hartwig amination of 4-bromopyrazoles typically proceeds smoothly using Pd(dba)₂ and tBuDavePhos[4].

-

Opt for the 4-Chloro Analog when: Scaling up a fully optimized route where the lower cost of the starting material offsets the cost of specialized ligands (e.g., XPhos) and the harsher reaction conditions are well-tolerated by the molecule.

References

-

Title: A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions | Source: Benchchem | URL: 1

-

Title: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates | Source: ACS Publications | URL: 2

-

Title: C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI | Source: PMC (NIH) | URL: 4

-

Title: Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Source: Organic Letters (ACS Publications) | URL: 3

Sources

A Comparative Guide to Methyl and Ethyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, substituted pyrazoles are indispensable building blocks for the construction of a wide array of functional molecules, from pharmaceuticals to agrochemicals. The strategic placement of various substituents on the pyrazole core allows for fine-tuning of a molecule's physicochemical and biological properties. Among these, halogenated pyrazole carboxylates serve as versatile intermediates, primed for a variety of synthetic transformations. This guide provides an in-depth technical comparison of two closely related and synthetically valuable pyrazole derivatives: methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate and its ethyl ester counterpart, ethyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate . The choice between these two esters, while seemingly minor, can have significant implications for reaction efficiency, product yield, and ease of purification.

Core Structural Features and Physicochemical Properties

The fundamental structure of both molecules features a pyrazole ring substituted with a bromine atom at the 4-position, an isopropyl group at the 5-position, and a carboxylate group at the 3-position. The bromine atom is a key functional handle for cross-coupling reactions, while the isopropyl group can influence solubility and steric interactions. The primary difference lies in the ester group: a methyl ester (-COOCH₃) versus an ethyl ester (-COOCH₂CH₃).

| Property | Methyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate | Ethyl 4-bromo-5-(propan-2-yl)-1H-pyrazole-3-carboxylate | Rationale for Differences |

| Molecular Weight | Lower | Higher | Additional methylene group in the ethyl ester. |

| Polarity | Slightly Higher | Slightly Lower | The ethyl group is slightly more electron-donating and increases the nonpolar surface area. |

| Boiling Point | Lower | Higher | Increased molecular weight and van der Waals forces of the ethyl ester lead to a higher boiling point. |

| Solubility | Generally higher in more polar organic solvents. | Generally higher in less polar organic solvents. | Based on the "like dissolves like" principle. |

| Crystallinity | May differ from the ethyl ester. | Crystal packing can be influenced by the size and conformation of the ester group. |

The subtle differences in these physical properties can be leveraged in practical applications. For instance, the higher boiling point of the ethyl ester may be advantageous in high-temperature reactions, while differences in solubility can be exploited during chromatographic purification.

Reactivity and Performance in Key Synthetic Transformations

The synthetic utility of these brominated pyrazole esters is primarily derived from the reactivity of the C-Br bond and the ester functionality. While direct, side-by-side comparative studies for these specific molecules are not extensively documented, we can infer performance differences based on well-established principles of organic chemistry and data from analogous systems.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the pyrazole ring is ideally situated for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. These reactions are fundamental for introducing aryl, heteroaryl, amino, and vinyl groups, respectively.

General Reaction Scheme:

A generic cross-coupling reaction workflow.

In the context of cross-coupling reactions, the choice between the methyl and ethyl ester is unlikely to have a dramatic impact on the reaction outcome in most cases. The electronic environment of the C-Br bond is minimally affected by the nature of the alkyl group on the distant ester. However, subtle secondary effects may be observed:

-

Solubility: The choice of ester may influence the solubility of the starting material in the reaction solvent, which can affect reaction rates.

-

Ligand Interaction: In some cases, the ester group could have a secondary interaction with the metal center or ligands, although this is less likely to be a determining factor.

Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative

This generalized protocol can be adapted for both the methyl and ethyl esters.

-

Reaction Setup: To a flame-dried Schlenk flask, add the 4-bromopyrazole ester (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a pre-catalyst like XPhos Pd G2 (1-3 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Hydrolysis of the Ester Group

The conversion of the ester to a carboxylic acid is a common transformation, often as a prelude to amide bond formation. In this context, the choice between the methyl and ethyl ester can have a more pronounced effect.

A generalized ester hydrolysis workflow.

Comparative Performance:

-

Methyl Ester: Methyl esters are generally more susceptible to hydrolysis than ethyl esters under both acidic and basic conditions. This is due to the lower steric hindrance of the methyl group, allowing for easier nucleophilic attack at the carbonyl carbon.

-

Ethyl Ester: The ethyl group provides slightly more steric bulk, which can slow down the rate of hydrolysis.

This difference in reactivity can be exploited for selective hydrolysis in molecules containing multiple ester groups. If rapid and facile hydrolysis is desired, the methyl ester is the preferred substrate.

Experimental Protocol: Base-Catalyzed Hydrolysis of a Pyrazole Ester

-

Reaction Setup: Dissolve the pyrazole ester (1.0 equiv) in a suitable solvent mixture, such as tetrahydrofuran (THF) and water or methanol and water.

-